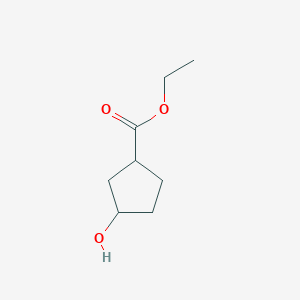

Ethyl 3-hydroxycyclopentanecarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-hydroxycyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-11-8(10)6-3-4-7(9)5-6/h6-7,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEOQPQHZHDFVIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701284832 | |

| Record name | Ethyl 3-hydroxycyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701284832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187933-07-8 | |

| Record name | Ethyl 3-hydroxycyclopentanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187933-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-hydroxycyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701284832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-hydroxycyclopentane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 3-Hydroxycyclopentanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-hydroxycyclopentanecarboxylate is a valuable chiral building block in the synthesis of a variety of pharmaceutical agents and natural products. Its stereochemistry plays a crucial role in the biological activity of the final molecule, making the development of efficient and stereoselective synthetic pathways a significant area of research. This guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and methods for achieving high stereoselectivity.

Core Synthetic Strategy: A Two-Step Approach

The most common and industrially scalable approach to this compound involves a two-step sequence:

-

Cyclization: Formation of the cyclopentanone ring system through the Dieckmann condensation of diethyl adipate to yield ethyl 2-oxocyclopentanecarboxylate.

-

Reduction: Reduction of the ketone functionality of ethyl 2-oxocyclopentanecarboxylate to the corresponding alcohol.

This guide will first detail the foundational Dieckmann condensation and racemic reduction, followed by an exploration of advanced, stereoselective reduction techniques.

Part 1: Synthesis of the Key Precursor: Ethyl 2-Oxocyclopentanecarboxylate via Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[1][2] In this case, diethyl adipate is treated with a strong base to yield the five-membered ring of ethyl 2-oxocyclopentanecarboxylate.[3]

Reaction Mechanism and Rationale

The reaction is initiated by the deprotonation of an α-carbon of diethyl adipate by a strong base, typically a sodium alkoxide, to form an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the other ester carbonyl group.[4] The subsequent elimination of an ethoxide ion and an acidic workup yields the desired cyclic β-keto ester.[4][5] The choice of base and solvent is critical for optimizing the yield. Anhydrous conditions are essential to prevent quenching of the enolate intermediate.[3]

Caption: Dieckmann Condensation Workflow.

Experimental Protocol: Dieckmann Condensation of Diethyl Adipate

This protocol provides a general procedure for the synthesis of ethyl 2-oxocyclopentanecarboxylate.

Materials:

-

Diethyl adipate

-

Sodium ethoxide

-

Anhydrous toluene

-

5% Hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Heating mantle

Procedure:

-

Reaction Setup: Assemble a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Suspend sodium ethoxide (1.1 equivalents) in anhydrous toluene. To this suspension, add diethyl adipate (1 equivalent) dropwise over 1-2 hours with vigorous stirring.[5]

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[5]

-

Workup: Cool the reaction mixture to room temperature and carefully pour it into a mixture of ice and 5% hydrochloric acid.[1]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether.[3]

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

-

Purification: Purify the crude product by vacuum distillation to obtain pure ethyl 2-oxocyclopentanecarboxylate.

Comparative Data for Dieckmann Condensation

| Base | Solvent | Yield (%) | Reference |

| BuᵗOK | Toluene | 98 | [3] |

| BuᵗONa | Toluene | 69 | [3] |

| EtOK | Toluene | 41 | [3] |

| EtONa | Toluene | 58 | [3] |

| BuᵗOK | Solvent-Free | 82 | [6] |

Part 2: Reduction of Ethyl 2-Oxocyclopentanecarboxylate

The second crucial step is the reduction of the ketone functionality in ethyl 2-oxocyclopentanecarboxylate to the desired hydroxyl group. This can be achieved through various methods, leading to either a racemic mixture or, with the use of chiral reagents, a specific stereoisomer.

Pathway A: Racemic Synthesis via Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of ketones and aldehydes.[7] It is generally unreactive towards esters, allowing for the selective reduction of the ketone in ethyl 2-oxocyclopentanecarboxylate.[8]

Reaction Mechanism:

The reduction involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone. This forms an alkoxide intermediate, which is then protonated during the workup to yield the alcohol.[8]

Caption: Racemic Reduction Workflow.

Experimental Protocol: Sodium Borohydride Reduction

Materials:

-

Ethyl 2-oxocyclopentanecarboxylate

-

Sodium borohydride

-

Methanol (MeOH) or a mixture of Tetrahydrofuran (THF) and MeOH

-

Ice bath

-

Stirring apparatus

Procedure:

-

Dissolution: Dissolve ethyl 2-oxocyclopentanecarboxylate in methanol or a THF/methanol mixture in a round-bottom flask.[7]

-

Cooling: Cool the solution in an ice bath to 0°C.

-

Addition of Reducing Agent: Slowly add sodium borohydride in portions to the cooled solution with continuous stirring.

-

Reaction: Allow the reaction to proceed at 0°C and then warm to room temperature. Monitor the reaction progress by TLC.

-

Workup: Quench the reaction by the slow addition of water or a dilute acid.

-

Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Pathway B: Asymmetric Synthesis of this compound

For applications where a specific stereoisomer is required, such as in the synthesis of the antiviral drug Bictegravir, which utilizes the (1R,3S) isomer, asymmetric reduction methods are employed.[9][10] These methods utilize chiral catalysts or enzymes to control the stereochemical outcome of the reduction.

The Noyori asymmetric hydrogenation, which was awarded the Nobel Prize in Chemistry in 2001, is a powerful method for the enantioselective reduction of ketones.[11] It typically employs ruthenium catalysts with chiral BINAP ligands.[12][13] The mechanism involves the formation of a chiral ruthenium-hydride species that delivers the hydride to the ketone in a stereoselective manner.[14]

Sources

- 1. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE [vedantu.com]

- 2. Dieckmann Condensation [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Solved tion. We found, however, that the reaction of diethyl | Chegg.com [chegg.com]

- 7. Sodium Borohydride [commonorganicchemistry.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Ethyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate - C8H14O3 | CSSB20817029423 [chem-space.com]

- 10. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]

- 11. Author: R. Noyori [organic-chemistry.org]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-hydroxycyclopentanecarboxylate

Introduction: The Strategic Importance of a Chiral Building Block

In the landscape of modern drug discovery and development, the demand for stereochemically pure chiral intermediates is paramount. These molecules serve as foundational scaffolds for the synthesis of complex active pharmaceutical ingredients (APIs), where specific stereoisomers often dictate therapeutic efficacy and safety. Ethyl 3-hydroxycyclopentanecarboxylate, a bifunctional molecule featuring both an ester and a secondary alcohol on a cyclopentane core, represents a key chiral building block. The 3-hydroxycyclopentanecarboxylate motif is a recurring structural element in a variety of biologically active molecules, most notably in the synthesis of prostaglandin analogues and other carbocyclic nucleosides.[1]

This technical guide provides a comprehensive analysis of the physicochemical properties of this compound. It is designed for researchers, medicinal chemists, and process development scientists who require a deep understanding of this molecule's characteristics to effectively utilize it in complex synthetic pathways. We will move beyond a simple recitation of data, offering insights into the causal relationships between the molecule's structure and its physical behavior, detailing robust experimental protocols for its characterization, and exploring its chemical reactivity and stability—all grounded in authoritative references.

Chemical Identity and Stereochemistry

The name "this compound" describes a molecule with two chiral centers (at C1 and C3). Consequently, it can exist as four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). Unless a specific stereoisomer is designated, the name typically refers to a racemic mixture of the diastereomers. For the purpose of this guide, we will focus on the general properties of the racemic mixture, while acknowledging that the properties of individual stereoisomers may differ.

| Identifier | Value | Source |

| IUPAC Name | ethyl 3-hydroxycyclopentane-1-carboxylate | [2] |

| CAS Number | 1187933-07-8 | [2] |

| Molecular Formula | C₈H₁₄O₃ | [2] |

| Molecular Weight | 158.19 g/mol | [2] |

| Canonical SMILES | CCOC(=O)C1CCC(C1)O | [2] |

| InChI Key | PEOQPQHZHDFVIL-UHFFFAOYSA-N | [2] |

Core Physicochemical Properties: A Quantitative Overview

A molecule's behavior in both chemical reactions and biological systems is governed by its physicochemical properties. These parameters are critical for predicting solubility, membrane permeability, reactivity, and stability. The following table summarizes the key known and computed properties for this compound. It is important to note that specific experimental data for this compound is not widely available in peer-reviewed literature; therefore, some values are based on high-quality computational models.

| Property | Value / Description | Comments and Implications | Source |

| Physical State | Presumed to be a liquid at standard temperature and pressure. | Influences handling, storage, and reaction setup. | N/A |

| Boiling Point | Data not available. | Expected to be relatively high due to hydrogen bonding capability and molecular weight. | [3] |

| Melting Point | Data not available. | As a small, potentially oily liquid, it is expected to have a low melting point. | [3] |

| Density | Data not available. | Isomers like Ethyl 2-hydroxycyclopentanecarboxylate have a density of ~1.06-1.07 g/mL. | [4] |

| Refractive Index | Data not available. | Isomers like Ethyl 2-hydroxycyclopentanecarboxylate have a refractive index of ~1.456-1.458. | [4] |

| XLogP3-AA (LogP) | 0.7 | This computed value indicates a relatively balanced hydrophilic-lipophilic character. The molecule is moderately polar, suggesting some solubility in both aqueous and organic phases, a crucial aspect for drug ADME properties. | [2] |

| Hydrogen Bond Donor Count | 1 | The single hydroxyl group can act as a hydrogen bond donor, influencing solubility, boiling point, and interactions with biological targets. | [2] |

| Hydrogen Bond Acceptor Count | 3 | The carbonyl oxygen of the ester, the ether oxygen of the ester, and the hydroxyl oxygen can all act as hydrogen bond acceptors. | [2] |

Synthesis and Spectral Characterization

This compound is typically synthesized via the stereoselective reduction of its corresponding ketone, Ethyl 3-oxocyclopentanecarboxylate.[5] This transformation is fundamental, as the choice of reducing agent and chiral catalyst dictates the stereochemical outcome, which is critical for its application in asymmetric synthesis.

Synthetic Workflow: Conceptual Overview

The reduction of the prochiral ketone is a classic example of asymmetric synthesis. The causality behind this experimental choice is the need to control the stereochemistry at the C3 position, transforming a flat sp² carbonyl carbon into a defined sp³ chiral center.

Caption: Conceptual workflow for the synthesis of this compound.

Spectroscopic Signatures for Structural Verification

-

¹H NMR Spectroscopy:

-

Ethyl Group: A triplet around 1.2 ppm (–CH₃) and a quartet around 4.1 ppm (–OCH₂–).

-

Cyclopentane Ring Protons: A complex series of multiplets between approximately 1.5 and 2.8 ppm.

-

CH-OH Proton: A multiplet, likely between 3.8 and 4.5 ppm. Its coupling pattern would be indicative of the cis/trans stereochemistry relative to the ester.

-

OH Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: A peak in the range of 170-175 ppm.

-

CH-OH Carbon: A peak around 65-75 ppm.

-

Ethyl Group Carbons: Peaks around 60 ppm (–OCH₂–) and 14 ppm (–CH₃).

-

Other Ring Carbons: Aliphatic peaks between 20-45 ppm.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹. The broadness is a direct result of hydrogen bonding.

-

C=O Stretch (Ester): A strong, sharp absorption band around 1730 cm⁻¹.

-

C-O Stretches: Absorptions in the fingerprint region, typically 1000-1300 cm⁻¹, corresponding to the C-O bonds of the alcohol and ester.

-

Experimental Protocols: A Framework for Characterization

The trustworthiness of any intermediate relies on self-validating analytical methods. The following sections provide detailed, step-by-step methodologies that can be adapted for the in-house characterization of this compound.

Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP)

Rationale: The LogP value is a critical parameter in drug development, providing a measure of a compound's lipophilicity. This property heavily influences membrane permeability, solubility, and plasma protein binding. The shake-flask method, described here, is the traditional and most reliable method for its determination.

Caption: Experimental workflow for LogP determination via the shake-flask method.

Step-by-Step Methodology:

-

Phase Saturation: Prepare two separate vessels. In the first, mix n-octanol and distilled water (e.g., 1:1 v/v) and stir for 24 hours. In the second, do the same. This ensures both phases are mutually saturated, preventing volume changes during the experiment. Allow the phases to separate.

-

Stock Solution Preparation: Accurately weigh the this compound and dissolve it in the pre-saturated n-octanol to create a stock solution of known concentration (e.g., 1.0 mg/mL).

-

Partitioning: In a glass-stoppered flask, add a precise volume of the stock solution and a precise volume of the pre-saturated water. The volume ratio should be chosen based on the expected LogP to ensure measurable concentrations in both phases.

-

Equilibration: Shake the flask on a mechanical shaker at a constant temperature (e.g., 25 °C) for at least 1 hour to allow the analyte to partition and reach equilibrium.

-

Phase Separation: Transfer the mixture to a centrifuge tube and centrifuge at a moderate speed (e.g., 2000 rpm) for 10-15 minutes to achieve a sharp, clear separation between the n-octanol and aqueous layers.

-

Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the analyte in both the n-octanol and aqueous layers using a suitable, validated analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Reactivity, Stability, and Applications

Chemical Reactivity

The reactivity of this compound is dominated by its two functional groups:

-

Secondary Alcohol: This group can undergo oxidation to form the corresponding ketone (Ethyl 3-oxocyclopentanecarboxylate). It can also be acylated or etherified to protect the hydroxyl group or to build more complex molecular architectures.

-

Ester: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield 3-hydroxycyclopentanecarboxylic acid. It can also undergo transesterification in the presence of other alcohols or be reduced to a primary alcohol.

Stability and Storage

For long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and kept in a cool, dry place. It should be kept away from strong oxidizing agents and strong acids or bases to prevent degradation.

Application in Drug Development

The cyclopentane ring is a key structural feature in prostaglandins, which are lipid compounds with diverse hormone-like effects in the body.[6][7] Prostaglandin analogues like Latanoprost and Travoprost are critical medications for managing glaucoma. The stereochemically defined hydroxy-substituted cyclopentane core provided by intermediates like this compound is essential for building the complex side chains and achieving the precise three-dimensional structure required for potent activity at prostaglandin receptors.[6] The ability to synthesize specific stereoisomers of this intermediate allows for the construction of prostaglandin analogues with improved efficacy and receptor selectivity.

Conclusion

This compound is a valuable chiral intermediate whose utility in medicinal and process chemistry is defined by its bifunctional nature and stereochemical potential. While a comprehensive set of experimentally determined physicochemical data is not widely published, its structural features and the properties of its isomers allow for reliable predictions of its behavior. Its balanced polarity, as suggested by its computed LogP, makes it an attractive scaffold for drug design. The key to its successful application lies in the precise stereocontrol during its synthesis, typically via the reduction of the parent ketone. This guide provides the foundational knowledge and practical frameworks necessary for scientists to confidently incorporate this versatile building block into their synthetic programs, paving the way for the development of novel therapeutics.

References

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

PubChem. Ethyl 3-hydroxypentanoate. Available from: [Link]

-

PubChem. Ethyl 3-Cyclopentene-1-carboxylate. Available from: [Link]

-

PubChem. Ethyl 3-hydroxycyclobutane-1-carboxylate. Available from: [Link]

-

PubChem. Ethyl 3-(hydroxymethyl)cyclopentane-1-carboxylate. Available from: [Link]

-

University of Calgary. Spectra Problem #7 Solution. Available from: [Link]

-

PubChem. (1S,3R)-ethyl 3-hydroxycyclopentanecarboxylate. Available from: [Link]

-

Trost, B. M., & Toste, F. D. (2012). Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. NIH Public Access. Available from: [Link]

-

PubChem. Ethyl 1-ethyl-2-hydroxy-cyclopentane carboxylate. Available from: [Link]

-

Toris, C. B., Gabelt, B. T., & Kaufman, P. L. (2009). Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways. PMC. Available from: [Link]

-

Sharif, N. A. The Pharmacology of Prostaglandin Analogues. Ento Key. Available from: [Link]

Sources

- 1. ethyl 3-oxopentanoate [stenutz.eu]

- 2. This compound | C8H14O3 | CID 53407781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aksci.com [aksci.com]

- 4. Ethyl 2-hydroxycyclopentanecarboxylate | 54972-10-0 | Benchchem [benchchem.com]

- 5. methyl 3-oxocyclopentane-1-carboxylate | 32811-75-9 [chemicalbook.com]

- 6. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Pharmacology of Prostaglandin Analogues | Ento Key [entokey.com]

An In-depth Technical Guide to Ethyl 3-hydroxycyclopentanecarboxylate: CAS Number, Identification, and Applications

This guide provides a comprehensive technical overview of ethyl 3-hydroxycyclopentanecarboxylate, a versatile chiral building block with significant applications in pharmaceutical synthesis. We will delve into its chemical identity, including the critical nuances of its stereoisomers and their corresponding CAS numbers, methods for its synthesis and purification, detailed analytical techniques for its unambiguous identification, and its notable applications in drug development.

Nomenclature, Stereoisomerism, and CAS Number Identification

This compound is a cyclic ester with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.19 g/mol .[1] The molecule possesses two chiral centers, leading to the existence of four possible stereoisomers: (1R,3S), (1S,3R), (1R,3R), and (1S,3S). These stereoisomers are grouped into two pairs of enantiomers, with the cis and trans diastereomers exhibiting distinct physical and chemical properties.

The unequivocal identification of these isomers is paramount for their application in stereospecific synthesis. The Chemical Abstracts Service (CAS) has assigned unique registry numbers to the racemic mixture and several of the individual stereoisomers.

| Compound Name | Stereochemistry | CAS Number |

| ethyl 3-hydroxycyclopentane-1-carboxylate | Racemic Mixture | 1187933-07-8[1] |

| ethyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate | cis | 55843-49-7 |

| (1S,3R)-ethyl 3-hydroxycyclopentanecarboxylate | cis | |

| ethyl (1R,3R)-3-hydroxycyclopentanecarboxylate | trans | |

| ethyl (1S,3S)-3-hydroxycyclopentanecarboxylate | trans |

It is crucial for researchers to reference the specific CAS number to ensure the correct stereoisomer is being utilized in their synthetic endeavors. The cis and trans nomenclature refers to the relative positions of the hydroxyl and ester groups on the cyclopentane ring.

Diagram: Stereoisomers of this compound

Caption: Relationship between the stereoisomers of this compound.

Synthesis and Purification Strategies

The synthesis of this compound, particularly in a stereoselective manner, is a key challenge and a topic of significant interest in organic synthesis. The choice of synthetic route directly impacts the stereochemical outcome and the overall efficiency of the process.

Enantioselective Synthesis of the cis-(1R,3S) Isomer

The cis-(1R,3S) enantiomer is a particularly valuable intermediate, notably in the synthesis of prostaglandin analogues like Latanoprost. Enantioselective synthesis often employs chiral catalysts or starting materials from the chiral pool to control the stereochemistry.

Exemplary Protocol: Asymmetric Hydrogenation

A common strategy involves the asymmetric hydrogenation of ethyl 3-oxocyclopentanecarboxylate using a chiral catalyst, such as a Ruthenium-BINAP complex.

Step-by-Step Methodology:

-

Reaction Setup: A high-pressure reactor is charged with ethyl 3-oxocyclopentanecarboxylate and a solution of the chiral Ru-BINAP catalyst in an appropriate solvent (e.g., ethanol or methanol).

-

Hydrogenation: The reactor is purged and pressurized with hydrogen gas to the desired pressure (typically 50-100 atm). The reaction mixture is stirred at a controlled temperature (e.g., 50-80 °C) until the reaction is complete, as monitored by techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the enantiomerically enriched ethyl (1R,3S)-3-hydroxycyclopentanecarboxylate.

The causality behind this experimental choice lies in the ability of the chiral catalyst to create a chiral environment around the substrate, directing the hydrogenation to occur preferentially from one face of the prochiral ketone, thus leading to the desired enantiomer.

Synthesis of trans-Isomers

The synthesis of the trans-isomers can be achieved through different strategies, often involving nucleophilic opening of an epoxide or through stereoselective reduction of a suitable precursor.

Purification and Chiral Resolution

For non-enantioselective syntheses, the resulting racemic mixture of enantiomers requires separation. Chiral resolution is a common technique employed for this purpose.

Protocol: Diastereomeric Salt Formation

-

Ester Hydrolysis: The racemic this compound is first hydrolyzed to the corresponding carboxylic acid.

-

Salt Formation: The racemic acid is then reacted with a chiral resolving agent, such as a chiral amine (e.g., (R)- or (S)-1-phenylethylamine), to form a mixture of diastereomeric salts.

-

Separation: Due to their different physical properties, the diastereomeric salts can be separated by fractional crystallization.

-

Liberation of Enantiomers: The separated diastereomeric salts are then treated with an acid to liberate the individual enantiomers of 3-hydroxycyclopentanecarboxylic acid, which can then be re-esterified to the ethyl ester.

This self-validating system relies on the distinct solubility of the diastereomeric salts, allowing for their physical separation.

Analytical Identification and Characterization

The unambiguous identification of this compound and its stereoisomers requires a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for structural elucidation. The chemical shifts and coupling constants of the protons on the cyclopentane ring are particularly informative for determining the cis or trans stereochemistry.

Expected ¹H NMR Data (General Features):

-

Ethyl group: A triplet around 1.2 ppm (CH₃) and a quartet around 4.1 ppm (CH₂).

-

Cyclopentane ring protons: A complex multiplet region between 1.5 and 3.0 ppm. The chemical shifts and coupling patterns of the protons at C1 and C3 are diagnostic for the relative stereochemistry.

-

Hydroxyl proton: A broad singlet that can appear over a wide chemical shift range, and its position is concentration and solvent-dependent.

Expected ¹³C NMR Data (General Features):

-

Ethyl group: Signals around 14 ppm (CH₃) and 60 ppm (CH₂).

-

Cyclopentane ring carbons: Signals in the aliphatic region (20-50 ppm).

-

Carbonyl carbon: A signal around 175 ppm.

-

Carbon bearing the hydroxyl group (C3): A signal around 70 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

Characteristic IR Absorption Bands:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C=O stretch: A strong, sharp band around 1730 cm⁻¹, corresponding to the ester carbonyl group.

-

C-O stretch: Bands in the region of 1000-1300 cm⁻¹.

-

C-H stretch: Bands just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 158, corresponding to the molecular weight of the compound.

-

Loss of ethoxy group (-OCH₂CH₃): A fragment at m/z = 113.

-

Loss of the ester group (-COOCH₂CH₃): A fragment at m/z = 85.

-

Loss of water (H₂O) from the molecular ion: A fragment at m/z = 140.

Diagram: General Analytical Workflow for Identification

Caption: A streamlined workflow for the synthesis and analytical confirmation of this compound.

Applications in Drug Development

This compound, particularly the cis-(1R,3S) isomer, is a highly sought-after chiral building block in the pharmaceutical industry. Its primary application lies in the synthesis of prostaglandin analogues.

Prostaglandin Analogues

Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals. Synthetic prostaglandin analogues are used to treat a variety of conditions.

Latanoprost: A prominent example is Latanoprost, a medication used to treat increased pressure inside the eye, such as in ocular hypertension and open-angle glaucoma. The synthesis of Latanoprost relies on the stereochemically defined cyclopentane core provided by ethyl (1R,3S)-3-hydroxycyclopentanecarboxylate. The specific stereochemistry of this starting material is crucial for the final biological activity of the drug.

Other Potential Applications

The versatile functionality of this compound (an ester and a secondary alcohol on a chiral scaffold) makes it a valuable starting material for the synthesis of a wide range of other complex molecules with potential biological activity. Its use as a chiral synthon allows for the introduction of multiple stereocenters in a controlled manner, which is a fundamental requirement in modern drug discovery.

Conclusion

This compound is a key chiral intermediate whose importance is underscored by its role in the synthesis of blockbuster drugs like Latanoprost. A thorough understanding of its stereoisomers, their specific CAS numbers, and the analytical techniques for their characterization is essential for any researcher or drug development professional working in this area. The ability to synthesize this molecule in a stereochemically pure form is a critical enabling technology in the field of medicinal chemistry. This guide has provided a foundational overview to aid in the successful utilization of this versatile building block.

References

-

PubChem. This compound. [Link]

-

Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

-

ResearchGate. Enantioselective preparation of (R) and (S)-hydroxycyclopentanone resolution. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Arkivoc. 1H and 13C NMR Chemical shift assignments of a cyclopentane- fused cis-azetidinone (cis-azabicyclo[3.2.0]heptan-7-one). [Link]

- Google Patents.

-

PubMed Central. Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. [Link]

-

Chemspace. Ethyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate. [Link]

-

PubMed Central. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. [Link]

-

PubMed. The synthesis of prostaglandin analogs containing the (hydroxycyclooctylidene)methyl ring system. [Link]

-

PubMed. Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. [Link]

-

PubMed Central. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. [Link]

-

PubMed Central. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. [Link]

Sources

A Technical Guide to the Spectroscopic Profile of Ethyl 3-hydroxycyclopentanecarboxylate

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for ethyl 3-hydroxycyclopentanecarboxylate, a valuable intermediate in the synthesis of various biologically active molecules. In the absence of readily available experimental spectra in public databases, this guide leverages predictive models and fundamental spectroscopic principles to offer an in-depth interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling them to identify, characterize, and utilize this compound with confidence. Methodologies for data acquisition and interpretation are detailed to ensure scientific integrity and reproducibility.

Introduction

This compound (C₈H₁₄O₃, Molecular Weight: 158.19 g/mol ) is a bifunctional molecule incorporating a cyclopentane ring, a hydroxyl group, and an ethyl ester moiety.[1] This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly for the preparation of prostaglandins, carbocyclic nucleosides, and other complex natural products. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra, offering a foundational dataset for researchers working with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the chirality at carbons 1 and 3, this compound can exist as cis and trans diastereomers, which would exhibit distinct NMR spectra. The following predictions are for a generic isomer, and researchers should be aware that mixtures of diastereomers will present more complex spectra.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to show distinct signals for the ethyl ester group and the protons on the cyclopentane ring. The chemical shifts are influenced by the electron-withdrawing effects of the ester and hydroxyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (Hz) |

| -CH₃ (ethyl) | ~1.25 | Triplet | 3H | ~7.1 |

| -OCH₂- (ethyl) | ~4.15 | Quartet | 2H | ~7.1 |

| Cyclopentane-H (various) | ~1.5 - 2.2 | Multiplets | 6H | - |

| -CH-COOEt | ~2.8 | Multiplet | 1H | - |

| -CH-OH | ~4.3 | Multiplet | 1H | - |

| -OH | Variable | Singlet (broad) | 1H | - |

Interpretation and Causality:

-

Ethyl Ester Protons: The ethyl group protons give rise to a characteristic triplet at approximately 1.25 ppm (-CH₃) and a quartet at around 4.15 ppm (-OCH₂-). This splitting pattern is a result of the coupling between the adjacent methylene and methyl protons. The downfield shift of the methylene protons is due to the deshielding effect of the adjacent oxygen atom of the ester group.

-

Cyclopentane Ring Protons: The protons on the cyclopentane ring are expected to appear as a series of complex multiplets in the range of 1.5 to 2.2 ppm. The exact chemical shifts and coupling patterns will be highly dependent on the stereochemistry (cis/trans) of the molecule.

-

Methine Protons: The proton alpha to the ester group (-CH-COOEt) is expected to be shifted downfield to around 2.8 ppm due to the electron-withdrawing nature of the carbonyl group. The proton on the carbon bearing the hydroxyl group (-CH-OH) will also be shifted downfield to approximately 4.3 ppm.

-

Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It is expected to appear as a broad singlet.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -CH₃ (ethyl) | ~14 |

| -OCH₂- (ethyl) | ~60 |

| Cyclopentane-CH₂ | ~30-40 |

| -CH-COOEt | ~45 |

| -CH-OH | ~70 |

| C=O (ester) | ~175 |

Interpretation and Causality:

-

Ester Carbons: The carbonyl carbon of the ester group is the most deshielded carbon, appearing at approximately 175 ppm. The methylene carbon of the ethyl group (-OCH₂-) is found around 60 ppm, while the methyl carbon (-CH₃) is located upfield at about 14 ppm.

-

Cyclopentane Ring Carbons: The carbons of the cyclopentane ring will have chemical shifts in the range of 30-70 ppm. The carbon bearing the hydroxyl group (-CH-OH) is the most downfield of the ring carbons, appearing around 70 ppm. The carbon alpha to the ester (-CH-COOEt) is expected around 45 ppm, and the remaining methylene carbons will be in the 30-40 ppm range.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Typical parameters include a 90° pulse width, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Co-add 16-64 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters include a 30-45° pulse width, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the hydroxyl and ester groups.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| O-H (alcohol) | Stretching | 3600-3200 | Strong, Broad |

| C-H (alkane) | Stretching | 3000-2850 | Medium-Strong |

| C=O (ester) | Stretching | ~1735 | Strong |

| C-O (ester) | Stretching | 1300-1000 | Strong |

| C-O (alcohol) | Stretching | ~1100 | Medium-Strong |

Interpretation and Causality:

-

O-H Stretch: A strong and broad absorption band in the region of 3600-3200 cm⁻¹ is the most characteristic feature of the hydroxyl group. The broadening is due to hydrogen bonding.[2][3]

-

C=O Stretch: A very strong and sharp absorption peak around 1735 cm⁻¹ is indicative of the carbonyl group of the saturated ester.[2]

-

C-H Stretch: The C-H stretching vibrations of the cyclopentane ring and the ethyl group will appear in the 3000-2850 cm⁻¹ region.

-

C-O Stretches: The spectrum will also show strong C-O stretching bands. The C-O stretch of the ester is expected in the 1300-1000 cm⁻¹ range, while the C-O stretch of the secondary alcohol will appear around 1100 cm⁻¹.[2]

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of liquid samples.

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction and, if necessary, an ATR correction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) in the EI-MS of this compound

| m/z | Proposed Fragment | Comments |

| 158 | [M]⁺ | Molecular Ion |

| 140 | [M - H₂O]⁺ | Loss of water from the hydroxyl group |

| 113 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |

| 85 | [M - COOCH₂CH₃]⁺ | Loss of the entire ester group |

| 71 | [C₄H₇O]⁺ | Fragmentation of the cyclopentane ring |

Interpretation and Causality of Fragmentation:

The fragmentation of this compound under EI conditions is expected to be driven by the presence of the hydroxyl and ester functional groups.

-

Molecular Ion: The molecular ion peak at m/z 158 should be observable, though it may be of low intensity.

-

Loss of Water: A common fragmentation pathway for alcohols is the loss of a water molecule, leading to a peak at m/z 140 ([M-18]).[4][5]

-

Ester Fragmentation: Esters typically undergo cleavage of the bonds adjacent to the carbonyl group. The loss of the ethoxy radical (-OCH₂CH₃) would result in an acylium ion at m/z 113.[4][6] The loss of the entire carbethoxy group (-COOCH₂CH₃) would give a fragment at m/z 85.

-

Ring Cleavage: The cyclopentane ring can also undergo fragmentation, leading to various smaller ions, such as the one at m/z 71.

Visualizing the Fragmentation Pathway

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

Experimental Protocol for MS Data Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC.

-

Use a suitable capillary column (e.g., a nonpolar or medium-polarity column).

-

Employ a temperature program to ensure good separation and peak shape.

-

-

MS Detection:

-

The eluent from the GC is directed into the ion source of the mass spectrometer (typically an EI source).

-

Acquire mass spectra over a suitable mass range (e.g., m/z 40-200).

-

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of this compound. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS data, along with standardized protocols for their acquisition, serves as a crucial reference for researchers in the fields of organic synthesis and drug development. While this guide is based on predictive methods and established spectroscopic principles, it offers a robust framework for the identification and characterization of this important chemical intermediate. Experimental verification of these predictions is encouraged to further validate and refine the data presented herein.

References

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Scribd. (n.d.). IR Correlation Table. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Infrared spectroscopy correlation table. Retrieved from [Link]

Sources

- 1. This compound | C8H14O3 | CID 53407781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. researchgate.net [researchgate.net]

- 4. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 5. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to Ethyl 3-hydroxycyclopentanecarboxylate for Advanced Research and Development

Executive Summary

Ethyl 3-hydroxycyclopentanecarboxylate is a bifunctional organic molecule featuring a cyclopentane scaffold, a hydroxyl group, and an ethyl ester. Its significance in the scientific community, particularly in medicinal chemistry and materials science, stems from its role as a versatile chiral building block. The presence of two distinct functional groups at the 1 and 3 positions of the carbocyclic ring allows for stereocontrolled modifications and the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its structural and physicochemical properties, validated synthesis protocols, and its applications as a precursor in the development of novel chemical entities.

Molecular Identification and Structure

A precise understanding of the molecular structure is fundamental to leveraging its synthetic potential.

Structural Formula and IUPAC Nomenclature

The definitive IUPAC name for this compound is ethyl 3-hydroxycyclopentane-1-carboxylate .[1] Its structure consists of a five-membered cyclopentane ring, with an ethoxycarbonyl group (-COOCH₂CH₃) and a hydroxyl group (-OH) as substituents.

The two-dimensional structure can be visualized as follows:

Caption: 2D Structural Representation of this compound.

Stereochemistry

The molecule possesses two stereocenters at the C1 and C3 positions. Consequently, it can exist as four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The cis and trans diastereomers exhibit distinct physical properties and biological activities, making stereoselective synthesis a critical consideration for its application in drug development. For instance, the (1R,3S) and (1S,3R) isomers are specific chiral intermediates.[2][3]

Key Molecular Identifiers

For unambiguous identification and data retrieval, the following identifiers are crucial.

| Identifier | Value | Source |

| Molecular Formula | C₈H₁₄O₃ | [1] |

| CAS Number | 1187933-07-8 | [1] |

| IUPAC Name | ethyl 3-hydroxycyclopentane-1-carboxylate | [1] |

| SMILES | CCOC(=O)C1CCC(C1)O | [1] |

| InChIKey | PEOQPQHZHDFVIL-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The utility of a chemical compound in experimental settings is largely dictated by its physical and chemical properties.

| Property | Value | Source |

| Molecular Weight | 158.19 g/mol | [1] |

| Monoisotopic Mass | 158.094294304 Da | [1] |

| Boiling Point | 230.8 °C | [4] |

| Polar Surface Area (PSA) | 46.5 Ų | [1] |

| LogP (XLogP3-AA) | 0.7 | [1] |

| Hydrogen Bond Donors | 1 | [1][2] |

| Hydrogen Bond Acceptors | 3 (ester carbonyl, ester ether, hydroxyl) | [1][2] |

| Rotatable Bonds | 3 | [2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached from multiple pathways, with the choice of method depending on the desired stereochemical outcome and available precursors.

Retrosynthetic Analysis

A common retrosynthetic strategy involves the stereoselective reduction of a keto-ester precursor, which itself can be synthesized via a Dieckmann condensation. This approach is highly valued in process chemistry for its efficiency.

Sources

- 1. This compound | C8H14O3 | CID 53407781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate - C8H14O3 | CSSB20817029423 [chem-space.com]

- 3. (1S,3R)-ethyl 3-hydroxycyclopentanecarboxylate | C8H14O3 | CID 67356117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

The Pivotal Intermediate: A Technical Guide to the Discovery and Synthetic History of Ethyl 3-hydroxycyclopentanecarboxylate

For researchers, scientists, and professionals in the intricate world of drug development, the journey from a simple cyclic ester to a life-changing pharmaceutical is one paved with elegant chemical transformations and a deep understanding of molecular architecture. This guide delves into the core of one such journey, focusing on Ethyl 3-hydroxycyclopentanecarboxylate, a seemingly unassuming molecule that holds a crucial position as a building block in the synthesis of potent prostaglandin analogues. While a singular "discovery" of this compound is not a celebrated event in chemical history, its significance is inextricably linked to the groundbreaking development of synthetic routes to prostaglandins and their therapeutic applications.

This technical guide will navigate the historical context of its synthesis, rooted in the foundational Dieckmann condensation, and illuminate its modern-day relevance in the pharmaceutical industry. We will explore the key chemical principles, provide detailed experimental protocols, and underscore the causality behind the synthetic choices that have made this molecule an indispensable tool for medicinal chemists.

The Genesis: Dieckmann's Legacy and the Rise of Cyclopentanones

The story of this compound begins not with the molecule itself, but with the elegant chemistry that enables the formation of its five-membered ring system. The intramolecular cyclization of diesters, known as the Dieckmann condensation, first reported by the German chemist Walter Dieckmann in 1894, laid the groundwork for the synthesis of cyclic β-keto esters.[1][2] This reaction is an intramolecular variant of the Claisen condensation and has become a cornerstone in the synthesis of five- and six-membered rings.[1]

The most direct precursor to our target molecule is Ethyl 3-oxocyclopentanecarboxylate. Its synthesis via the Dieckmann condensation of diethyl adipate is a classic example of this powerful ring-forming reaction.[3][4] Early methods, reported in Organic Syntheses in the 1930s and 40s, utilized metallic sodium in toluene to effect the cyclization of diethyl adipate.[3]

The Dieckmann Condensation: Mechanism and Causality

The mechanism of the Dieckmann condensation is a textbook example of enolate chemistry. A strong base, typically an alkoxide corresponding to the ester's alcohol to prevent transesterification, deprotonates the α-carbon of one ester group to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide ion yields the cyclic β-keto ester.

Sources

Ethyl 3-hydroxycyclopentanecarboxylate safety and handling precautions.

An In-depth Technical Guide to the Safe Handling of Ethyl 3-hydroxycyclopentanecarboxylate

This guide provides comprehensive safety and handling protocols for this compound, designed for researchers, scientists, and professionals in drug development. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure accuracy and promote a culture of safety in the laboratory.

Chemical Identification and Physical Properties

A foundational aspect of safe laboratory practice is the accurate identification of the chemical being handled. Understanding its physical properties is the first step in a thorough risk assessment.

-

IUPAC Name: ethyl 3-hydroxycyclopentane-1-carboxylate[1]

-

Synonyms: this compound, ethyl 3-hydroxycyclopentane-1-carboxylate[1]

-

CAS Number: 1187933-07-8[1]

-

Molecular Formula: C₈H₁₄O₃[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Appearance | Colorless Liquid | [3] |

| Odor | Odorless | [3] |

| Molecular Weight | 158.19 g/mol | [1][2] |

| Boiling Point | No data available | [4] |

| Melting Point | No data available | [4] |

| Density | No data available | [4] |

| Flash Point | No data available |

Note: The absence of data for properties such as boiling point and flash point necessitates a cautious approach, treating the substance as potentially combustible.

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Understanding these classifications is critical for anticipating risks and implementing appropriate safety measures.[1]

-

GHS Pictogram:

-

Signal Word: Warning [1]

Table 2: GHS Hazard Statements and Classifications

| Hazard Class | Hazard Statement | Code |

| Skin corrosion/irritation (Category 2) | Causes skin irritation | H315[1] |

| Serious eye damage/eye irritation (Category 2A) | Causes serious eye irritation | H319[1] |

| Specific target organ toxicity, single exposure (Category 3) | May cause respiratory irritation | H335[1] |

The causality behind these classifications relates to the chemical's ability to interact with and disrupt biological tissues upon contact. Skin and eye irritation arise from its potential to damage cell membranes, while respiratory irritation is a consequence of its effect on the mucosal linings of the respiratory tract.

Safe Handling and Exposure Control Workflow

A systematic approach to handling chemicals is paramount. The following diagram illustrates the logical workflow from risk assessment to disposal, ensuring safety at every stage.

Caption: Workflow for Risk Assessment and Safe Handling.

Engineering Controls

The primary line of defense is to minimize exposure through engineering controls.

-

Ventilation: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation of vapors.[5][6]

Personal Protective Equipment (PPE)

PPE is mandatory to prevent direct contact with the chemical.[7]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to ANSI Z.87.1 standards to protect against splashes.[5][7]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[7][8]

-

Clothing: A lab coat or chemical-resistant apron is required to protect street clothes and underlying skin. Long pants and closed-toe shoes are mandatory.[5][7]

-

-

Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.[5][7] Positive-pressure supplied-air respirators may be necessary for high airborne concentrations.[5]

Hygiene Measures

-

Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[8][9]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[8][10]

-

Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[9][11]

Storage and Stability

Proper storage is essential to maintain chemical integrity and prevent hazardous situations.

-

Conditions for Safe Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][8][10] A recommended storage temperature is 4°C.[5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[5]

-

Chemical Stability: The substance is stable under recommended storage conditions.[5] No hazardous polymerization is expected to occur.[5]

Emergency Procedures: First Aid and Spill Response

Rapid and correct response to an exposure or spill is critical to mitigating harm.

First-Aid Measures

The following protocols should be followed in the event of an exposure. In all cases, seek medical attention if symptoms persist and provide the attending physician with the Safety Data Sheet (SDS).[5][10]

Table 3: First-Aid Protocols for this compound Exposure

| Exposure Route | Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek medical attention.[5][6] |

| Skin Contact | Immediately remove contaminated clothing.[6] Wash the affected skin area with plenty of soap and water.[5][12] If skin irritation occurs, seek medical advice.[6][11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][12] Remove contact lenses if present and easy to do.[6] Continue rinsing and seek immediate medical attention.[3][6] |

| Ingestion | Do NOT induce vomiting.[13] Clean mouth with water and drink plenty of water afterwards.[5] Never give anything by mouth to an unconscious person.[5] Call a poison center or doctor if you feel unwell.[8][10][11] |

Accidental Release Measures (Spill Protocol)

For a minor spill within a laboratory setting, a trained individual can perform the cleanup. For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[14]

Caption: Step-by-Step Emergency Spill Response Workflow.

Experimental Protocol for Minor Spill Cleanup:

-

Alert and Isolate: Immediately alert personnel in the vicinity.[14] Prevent further leakage or spillage if it is safe to do so.[5]

-

Ventilate: Ensure adequate ventilation, typically by working within a fume hood.[5][14] Avoid breathing vapors.[14]

-

Personal Protection: Wear the appropriate PPE as described in Section 3.2.

-

Containment: Confine the spill to a small area.[15] Use an inert, non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite to cover the spill.[14][16]

-

Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.[10][15]

-

Decontamination: Clean the spill area thoroughly with soap and water.[15][17]

-

Disposal: Place all contaminated materials (absorbent, gloves, etc.) into a sealed, properly labeled hazardous waste container.[17] Contact your institution's EHS office for disposal.[15][17]

Fire-Fighting Measures

While no specific flashpoint data is available, the compound should be treated as potentially combustible.

-

Suitable Extinguishing Media: Use extinguishing measures appropriate for the local circumstances and surrounding environment, such as water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[3][5]

-

Specific Hazards: Hazardous combustion products include carbon oxides (CO, CO₂).[5]

-

Protective Equipment: In the event of a fire, firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][8]

Disposal Considerations

Chemical waste must be managed to ensure the safety of personnel and to protect the environment.

-

Waste Disposal: Disposal must be in accordance with all applicable federal, state, and local regulations.[5][6] Do not dispose of the chemical down the drain.[8] Entrust disposal to a licensed waste disposal company.[6]

-

Contaminated Packaging: Do not reuse empty containers.[5] They should be treated as hazardous waste and disposed of through the same channels as the chemical itself.[6][10]

References

-

National Center for Biotechnology Information. "this compound." PubChem Compound Summary for CID 53407781, [Link].

-

Synerzine. "2-Cyclopenten-1-one, 3-ethyl-2-hydroxy- Safety Data Sheet." synerzine.com, 22-Jun-2018, [Link].

-

ChemSynthesis. "ethyl 3-hydroxy-1-methyl-2-oxo-3-cyclopentene-1-carboxylate." chemsynthesis.com, 20-May-2025, [Link].

-

Centers for Disease Control and Prevention. "First Aid Procedures for Chemical Hazards | NIOSH." cdc.gov, [Link].

-

European Chemicals Agency. "Guidance for harmonisation of first aid instructions in the authorisation of biocidal products." echa.europa.eu, 06-Nov-2020, [Link].

-

Clarkson University. "Chemical Spill Procedures." clarkson.edu, [Link].

-

University of Toronto Environmental Health & Safety. "Chemical Spill Procedures." ehs.utoronto.ca, [Link].

-

J&K Scientific LLC. "Chemical spill cleanup procedures." jk-scientific.com, 02-Sep-2021, [Link].

-

Augusta University. "Chemical Spill Response." augusta.edu, [Link].

-

National Center for Biotechnology Information. "Ethyl 2-hydroxycyclopentanecarboxylate." PubChem Compound Summary for CID 275611, [Link].

Sources

- 1. This compound | C8H14O3 | CID 53407781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2-hydroxycyclopentanecarboxylate | C8H14O3 | CID 275611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 3-ethyl-1-hydroxycyclopentane-1-carboxylic acid 97% | CAS: 1094307-11-5 | AChemBlock [achemblock.com]

- 10. combi-blocks.com [combi-blocks.com]

- 11. synerzine.com [synerzine.com]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 13. webgate.ec.europa.eu [webgate.ec.europa.eu]

- 14. Chemical Spill Response [augusta.edu]

- 15. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 16. jk-sci.com [jk-sci.com]

- 17. lin-web.clarkson.edu [lin-web.clarkson.edu]

An In-depth Technical Guide to Ethyl 3-hydroxycyclopentanecarboxylate: Synthesis, Stereochemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-hydroxycyclopentanecarboxylate, with the IUPAC name ethyl 3-hydroxycyclopentane-1-carboxylate, is a valuable chiral building block in organic synthesis.[1][2] Its structure, featuring a five-membered carbocyclic ring substituted with a hydroxyl group and an ethyl ester, provides a versatile scaffold for the synthesis of complex molecules, particularly in the realm of medicinal chemistry. The presence of two chiral centers gives rise to four stereoisomers, each potentially exhibiting distinct biological activities, making stereoselective synthesis and characterization paramount. This guide provides a comprehensive overview of the synthesis, stereochemistry, analytical characterization, and applications of this compound, with a focus on its relevance in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| IUPAC Name | ethyl 3-hydroxycyclopentane-1-carboxylate | [2] |

| Molecular Formula | C₈H₁₄O₃ | [2] |

| Molecular Weight | 158.19 g/mol | [2] |

| Boiling Point | 230.8 °C | [1] |

| CAS Number | 1187933-07-8 | [2] |

Synthesis of this compound

The synthesis of this compound typically proceeds through a two-step sequence involving the formation of a keto-ester intermediate followed by its reduction.

Part 1: Synthesis of Ethyl 3-oxocyclopentanecarboxylate via Dieckmann Condensation

The precursor, ethyl 3-oxocyclopentanecarboxylate, is commonly synthesized via the Dieckmann condensation, an intramolecular Claisen condensation of a diester.[3][4][5][6] In this case, diethyl adipate is treated with a strong base, such as sodium ethoxide, to induce cyclization.

Experimental Protocol: Dieckmann Condensation

-

Reaction Setup: A solution of diethyl adipate in an anhydrous, aprotic solvent (e.g., toluene) is prepared in a reaction vessel equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Sodium ethoxide is added portion-wise or as a solution in ethanol to the heated reaction mixture.

-

Reflux: The reaction mixture is heated at reflux to drive the condensation to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction is cooled and quenched by the addition of a weak acid (e.g., acetic acid or hydrochloric acid) to neutralize the excess base and protonate the resulting enolate.

-

Extraction and Purification: The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield pure ethyl 3-oxocyclopentanecarboxylate.[7][8]

Sources

- 1. biosynth.com [biosynth.com]

- 2. This compound | C8H14O3 | CID 53407781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 4. organicreactions.org [organicreactions.org]

- 5. Dieckmann Condensation [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Ethyl 3-oxocyclopentanecarboxylate | C8H12O3 | CID 223136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethyl 3-oxocyclopentane-1-carboxylate 97% | CAS: 5400-79-3 | AChemBlock [achemblock.com]

Methodological & Application

Application Notes & Protocols: Ethyl 3-hydroxycyclopentanecarboxylate as a Versatile Chiral Building Block

Introduction: The Strategic Value of the Chiral Cyclopentane Core

In the landscape of modern asymmetric synthesis, the demand for versatile, enantiomerically pure building blocks is paramount. Ethyl 3-hydroxycyclopentanecarboxylate, a bifunctional molecule featuring a stereocenter, an ester, and a secondary alcohol on a five-membered carbocyclic ring, has emerged as a synthon of significant strategic value. The rigid cyclopentane scaffold, decorated with orthogonal functional groups, provides a robust platform for the stereocontrolled elaboration into more complex molecular architectures.

The true power of this building block lies in its application to the synthesis of high-value, biologically active molecules. It serves as a key precursor to prostaglandins, a class of lipid autacoids involved in inflammation and numerous homeostatic functions, and carbocyclic nucleosides, which are potent antiviral and anticancer agents known for their enhanced metabolic stability compared to their natural counterparts.[1][2][3] This guide provides an in-depth exploration of the preparation of enantiopure this compound and detailed protocols for its application in synthetic chemistry, designed for researchers and professionals in drug development and discovery.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a building block is essential for its effective and safe handling in a laboratory setting.

| Property | Value |

| Molecular Formula | C₈H₁₄O₃[4] |

| Molecular Weight | 158.19 g/mol [4] |

| IUPAC Name | ethyl 3-hydroxycyclopentane-1-carboxylate[4] |

| CAS Number | 1187933-07-8[4] |

| Appearance | Colorless to light brown oil (typical) |

| Boiling Point | Data not widely available; estimated to be >200°C |

| Density | Data not widely available; estimated to be ~1.1 g/cm³ |

GHS Hazard Statements: According to supplier information, this chemical is classified as an irritant.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Safety Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Accessing Enantiopurity: Enzymatic Kinetic Resolution

The most prevalent and efficient method for obtaining enantiomerically pure forms of this compound from its racemic mixture is through enzymatic kinetic resolution (EKR). This technique leverages the high enantioselectivity of enzymes, typically lipases, to differentiate between the two enantiomers of the racemate.

Principle of Lipase-Catalyzed Kinetic Resolution

Lipases are hydrolases that catalyze the hydrolysis of esters in aqueous media or, in non-aqueous media, the reverse reaction of esterification or transesterification.[5] In the context of a racemic alcohol like this compound, a lipase will selectively acylate one enantiomer at a much higher rate than the other. This rate difference allows for the separation of the fast-reacting enantiomer (as its acylated ester) from the slow-reacting, unreacted enantiomer (the alcohol). At approximately 50% conversion, one can theoretically isolate both the acylated product and the remaining starting material in high enantiomeric excess (ee).[6] The success of this resolution is quantified by the enantioselectivity factor (E-value), where high E-values (>100) are indicative of an excellent resolution.[7]

Figure 1: Workflow for enzymatic kinetic resolution.

Key Parameters for Optimization

The efficiency of an EKR is highly dependent on several factors that must be optimized for each specific substrate:

-

Enzyme Selection: Lipases from different sources exhibit varying selectivities. Candida antarctica lipase B (CAL-B, often immobilized as Novozym 435) is a robust and widely used enzyme known for its broad substrate scope and high enantioselectivity.[8] Other common choices include lipases from Pseudomonas cepacia (PCL) and porcine pancreas (PPL).[9][10]

-

Acyl Donor: Irreversible acyl donors, such as enol esters (e.g., vinyl acetate, isopropenyl acetate), are often preferred because their enol byproduct tautomerizes to a ketone, driving the reaction forward.[11]

-

Solvent: The choice of organic solvent can significantly impact enzyme activity and selectivity. Aprotic, nonpolar solvents like hexane, toluene, or methyl tert-butyl ether (MTBE) are commonly employed.[7]

-

Temperature: Reactions are typically run between room temperature and 50°C. Higher temperatures increase the reaction rate but can sometimes decrease enantioselectivity and enzyme stability.[7]

Application in Target-Oriented Synthesis

The separated enantiomers of this compound are valuable starting materials for complex target synthesis. The relative cis or trans stereochemistry of the ester and hydroxyl groups dictates the specific synthetic routes and final products.

A. Synthesis of Prostaglandin Precursors

Prostaglandins are characterized by a cyclopentane ring bearing two side chains.[12] Chiral this compound provides the core cyclopentane structure with the necessary stereocenter to guide the installation of these side chains. For example, the hydroxyl group can be oxidized to a ketone, creating a cyclopentenone intermediate ready for conjugate addition of the omega-side chain, a classic strategy in prostaglandin synthesis.[13]

Figure 2: Generalized pathway to a prostaglandin core.

B. Synthesis of Carbocyclic Nucleoside Analogues